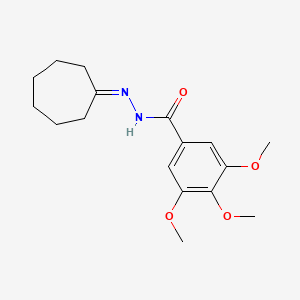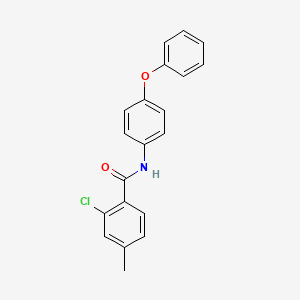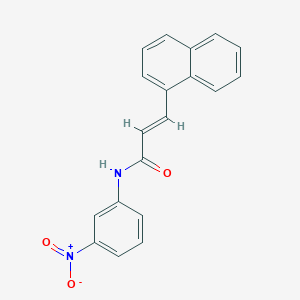
1-(2-furylmethyl)-4-(1-naphthylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furylmethyl)-4-(1-naphthylmethyl)piperazine, commonly known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. FMP is a piperazine derivative that has been studied for its potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of FMP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. FMP has been shown to inhibit the activity of enzymes such as phosphodiesterase and monoamine oxidase, which are involved in the regulation of various physiological processes. FMP has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
FMP has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FMP has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic properties. Additionally, FMP has been shown to possess antioxidant properties, which may contribute to its potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMP is its relatively simple synthesis method, which allows for the production of the compound in moderate to high yields. FMP has also been shown to possess significant anticancer activity, which makes it a promising candidate for further study in the field of oncology. However, one of the main limitations of FMP is its limited solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of FMP. One potential direction is the development of more efficient synthesis methods for the compound, which may allow for the production of larger quantities of the compound at a lower cost. Another potential direction is the study of FMP in combination with other drugs, which may enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of FMP and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of FMP involves the reaction of 1-naphthylmethylamine with furfural, followed by the reaction of the resulting Schiff base with piperazine. The final product is obtained after purification through recrystallization. The synthesis of FMP is a relatively simple process, and the compound can be produced in moderate to high yields.
Wissenschaftliche Forschungsanwendungen
FMP has been studied extensively for its potential applications in the treatment of various diseases, including cancer, depression, and anxiety. The compound has been shown to possess significant anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. FMP has also been shown to possess antidepressant and anxiolytic properties, with studies demonstrating its ability to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-2-9-20-17(5-1)6-3-7-18(20)15-21-10-12-22(13-11-21)16-19-8-4-14-23-19/h1-9,14H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZSTKRVQXMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5789493.png)
![5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5789512.png)
![methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5789522.png)




![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)
![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5789592.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)